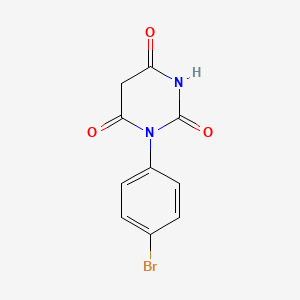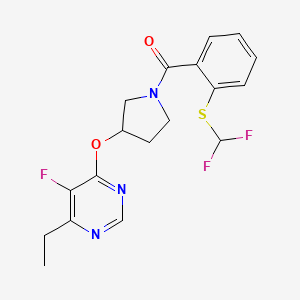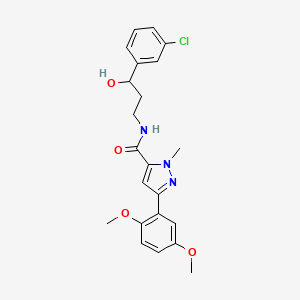![molecular formula C17H11N3O4S B2642020 (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 477501-52-3](/img/structure/B2642020.png)
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide, also known as MNTHF, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
Ni(II) Complexes with Schiff Base Ligands
This study synthesized two Ni(II) complexes with Schiff base ligands, which were characterized and evaluated for their interaction with biological macromolecules and cancer cells. These complexes were found to possess reasonable cytotoxicities against eight cell lines, suggesting their potential in antitumor applications (Hui Yu et al., 2017).
In Vitro Effects of Thiazolides on Giardia lamblia
The study explored the in vitro effects of thiazolides, a novel class of anti-infective drugs, on Giardia lamblia. These compounds, including the nitrothiazole nitazoxanide (NTZ), showed moderate inhibition of Giardia proliferation, highlighting their potential as antiparasitic agents (Joachim Müller et al., 2006).
Synthesis and Reactions of Thiosemicarbazides as Antihypertensive Agents
This research focused on the synthesis of compounds with potential antihypertensive α-blocking activity. Among the synthesized compounds, some showed good activity and low toxicity, indicating their therapeutic potential beyond their initial antimicrobial focus (B. F. Abdel-Wahab et al., 2008).
Thiazolides Against Neospora caninum Tachyzoites
This study evaluated the efficacy of thiazolides, including modifications of nitazoxanide, against Neospora caninum tachyzoites in vitro. The findings suggest that the thiazole-associated nitro group is not necessarily required for drug action, indicating a broad spectrum of antiparasitic activity (M. Esposito et al., 2005).
Structure-Function Relationship of Thiazolide-Induced Apoptosis
This research explored how thiazolides induce apoptosis in colorectal tumor cells. It was found that the presence of certain groups on the thiazole ring is crucial for apoptosis induction, offering insights into the design of anticancer agents (A. Brockmann et al., 2014).
Broad-Spectrum Anti-Infective Activity of Thiazolides
The broad-spectrum activities of thiazolides against various pathogens and proliferating mammalian cells were discussed. The study emphasizes the multiple mechanisms of action of thiazolides, underscoring their potential in treating a wide range of infections and possibly cancer (A. Hemphill et al., 2012).
properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c1-19-15-11-5-3-2-4-10(11)6-8-13(15)25-17(19)18-16(21)12-7-9-14(24-12)20(22)23/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQKOQHQDSHLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2641938.png)



![(E)-4-(morpholinosulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2641943.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one](/img/structure/B2641944.png)


![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2641949.png)

![8-Azabicyclo[3.2.1]octan-2-one](/img/structure/B2641951.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2641953.png)

![N-(2-furylmethyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641960.png)